Heptapotassium 1,3,4,6-tetra-O-sulfonato-beta-D-fructofuranosyl 2,3,4-tri-O-sulfonato-D-glucopyranoside
Description
Contextualization within Glycoscience and Sulfated Saccharides Research
Glycoscience, the study of the structure, function, and biology of carbohydrates (also known as glycans), has increasingly recognized the profound impact of sulfated saccharides on biological processes. acs.orgtrendscarbo.com These molecules, characterized by the presence of sulfate (B86663) groups attached to their sugar backbones, are integral to a multitude of physiological and pathological events. rsc.org The addition of sulfate groups imparts a negative charge to the carbohydrate, a feature that is crucial for its interactions with various proteins and other biological macromolecules. um.es
Sulfated polysaccharides are naturally abundant, particularly in marine organisms like seaweeds, and play vital roles in processes such as cell-cell recognition, immune response, and blood coagulation. nih.govoup.com The study of synthetic sulfated saccharides, such as sucrose (B13894) heptasulfate potassium salt, allows researchers to investigate the specific effects of sulfation patterns and charge density on biological activity in a more controlled manner than with complex natural mixtures. oup.comnih.gov
Academic Significance of Polyanionic Carbohydrate Derivatives in Biological Investigations
Polyanionic carbohydrate derivatives, a class to which sucrose heptasulfate potassium salt belongs, are of significant academic interest due to their ability to mimic the biological functions of natural sulfated polysaccharides like heparin and heparan sulfate. tandfonline.comacs.org Their high density of negative charges enables them to interact with a wide array of proteins, including growth factors, enzymes, and cell adhesion molecules. researchgate.net
These interactions are fundamental to many biological signaling pathways. acs.org Consequently, polyanionic carbohydrates are invaluable tools for dissecting these complex processes. researchgate.net They are frequently employed in biochemical and therapeutic research to modulate enzyme activity, particularly in proteolytic reactions, by emulating the highly charged surfaces of biological macromolecules. The study of these synthetic molecules provides crucial insights into the structure-function relationships of their natural counterparts and holds potential for the development of novel therapeutic agents. mdpi.commdpi.com
Structural Overview and Research Nomenclature of Sucrose Heptasulfate Potassium Salt
Sucrose heptasulfate potassium salt is a derivative of sucrose, a disaccharide composed of glucose and fructose (B13574) units. In this compound, seven of the hydroxyl groups on the sucrose molecule have been esterified with sulfate groups, and the resulting acidic protons are replaced with potassium ions. This high degree of sulfation results in a molecule with a significant negative charge.
The systematic chemical name for this compound is heptapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate. nih.gov It is also referred to by other names in research literature, including 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4-Tris(hydrogen sulfate) Heptapotassium Salt. usbio.netsynzeal.comchemwhat.com For research purposes, it is often used as a reference standard for the drug Sucralfate (B611045). scbt.com
Interactive Table: Chemical and Physical Properties of Sucrose Heptasulfate Potassium Salt
| Property | Value | Source |
| CAS Number | 386229-69-2 | usbio.netscbt.comlgcstandards.com |
| Molecular Formula | C₁₂H₁₅K₇O₃₂S₇ | nih.govusbio.netscbt.com |
| Molecular Weight | ~1169.4 g/mol | nih.govusbio.netscbt.com |
| Alternate CAS Number | 194420-01-4 | lgcstandards.com |
| Synonyms | 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4-Tris(hydrogen sulfate) Heptapotassium Salt | usbio.netsynzeal.comchemwhat.com |
Historical Perspectives on Related Sulfated Saccharides in Biochemical and Therapeutic Research
The study of sulfated saccharides has a rich history rooted in the discovery of heparin's anticoagulant properties in the early 20th century. oup.com This discovery sparked immense interest in understanding how the sulfation patterns and charge of polysaccharides influence their biological activities. oup.comnih.gov For many years, research focused on naturally occurring sulfated polysaccharides, such as fucoidans from brown algae, which were first isolated in 1913, and carrageenans from red algae. nih.govoup.com These natural polymers were found to possess a wide range of therapeutic properties, including anticoagulant, antiviral, anti-inflammatory, and antitumor activities. nih.govmdpi.com
The development of semi-synthetic sulfated polysaccharides, like pentosan polysulfate, marked a significant advancement in the field. acs.org These synthetic compounds offered researchers greater control over molecular weight and sulfation patterns, allowing for more precise investigations into the structure-activity relationships of these molecules. wgtn.ac.nz This research has been instrumental in the development of carbohydrate-based drugs and has paved the way for the synthesis and investigation of highly defined molecules like sucrose heptasulfate potassium salt. ddtjournal.com The ongoing exploration of both natural and synthetic sulfated saccharides continues to be a vibrant area of research with significant potential for new therapeutic applications. rsc.orgmdpi.com
Structure
2D Structure
Properties
CAS No. |
386229-69-2 |
|---|---|
Molecular Formula |
C12H15K7O32S7 |
Molecular Weight |
1169.4 g/mol |
IUPAC Name |
heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C12H22O32S7.7K/c13-1-4-6(40-47(20,21)22)8(42-49(26,27)28)9(43-50(29,30)31)11(37-4)39-12(3-36-46(17,18)19)10(44-51(32,33)34)7(41-48(23,24)25)5(38-12)2-35-45(14,15)16;;;;;;;/h4-11,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;;;;/q;7*+1/p-7/t4-,5-,6-,7-,8+,9-,10+,11?,12+;;;;;;;/m1......./s1 |
InChI Key |
QRADSVFOARSADG-SEKZZVSKSA-G |
Synonyms |
1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4-Tris(hydrogen sulfate) Heptapotassium Salt; |
Origin of Product |
United States |
Advanced Methodologies for Structural Analysis and Characterization of Sucrose Heptasulfate Potassium Salt
Spectroscopic Techniques for Elucidation of Sulfate (B86663) Esterification Patterns
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex organic molecules like sucrose (B13894) heptasulfate. While specific NMR data for the heptasulfate potassium salt is not extensively detailed in the provided search results, the importance of NMR in confirming the degree of sulfation for related compounds like sucrose octasulfate is highlighted. For instance, NMR studies are crucial to confirm the full sulfation of sucrose octasulfate, which is critical for its biological functions such as binding to growth factors. It is inferred that similar one-dimensional and two-dimensional NMR experiments would be essential to assign the specific positions of the seven sulfate groups on the sucrose molecule in the heptasulfate variant. The chemical shifts and coupling constants of the protons and carbons in the sucrose backbone are significantly influenced by the presence of adjacent sulfate groups, allowing for the determination of their precise locations.
Mass Spectrometry (MS) Applications in Derivatization Analysis
Mass spectrometry (MS) plays a pivotal role in the analysis of sucrose heptasulfate, particularly in understanding its derivatization and the distribution of sulfate groups. The high charge and polarity of the molecule present analytical challenges that are overcome through specialized MS techniques.
Electrospray Ionization Mass Spectrometry (ESI-MS) in the negative ion mode is a particularly effective technique for analyzing highly charged molecules like sucrose heptasulfate. nih.gov To facilitate the analysis of these polysulfated oligosaccharides, they are often complexed with basic peptides or proteins. nih.govresearchgate.net This ion-pairing strategy results in the formation of stable 1:1 complexes between the anionic sulfate groups of the sucrose heptasulfate and the protonated basic residues (e.g., arginine and lysine) of the peptide. nih.gov This approach helps to eliminate the confounding presence of sodium counter-ions and, by controlling experimental conditions such as the nozzle-skimmer voltage, fragmentation leading to the loss of SO3 can be suppressed. nih.gov This allows for accurate determination of the molecular weight and purity of the sucrose heptasulfate. nih.govresearchgate.net
Table 1: ESI-MS Analysis of Polysulfated Carbohydrate Complexes
| Analyte | Complexing Agent | Ionization Mode | Key Findings | Reference |
| Sucrose Heptasulfate | Basic Peptides, Ubiquitin | Negative ESI-MS | Formation of stable 1:1 ion-paired complexes, enabling purity assessment and suppression of fragmentation. | nih.gov |
| Sucrose Octasulfate | Basic Peptides, Ubiquitin | Negative ESI-MS | Facilitated analysis and purity determination. | nih.gov |
| Sulfated Cyclodextrins | Basic Peptides, Ubiquitin | Negative ESI-MS | Analysis of sulfate distribution. | nih.gov |
Mass spectrometry is instrumental in determining the distribution of sulfate groups in preparations of sucrose heptasulfate. nih.gov The chemical sulfation of oligosaccharides is often incomplete, leading to a mixture of species with varying degrees of sulfation. nih.gov ESI-MS, particularly when coupled with ion-pairing techniques, can provide valuable data on the sample's purity and the distribution of sulfated species. nih.govresearchgate.net By converting the obtained spectra to a mass scale and integrating the peaks, the relative abundance of sucrose molecules with different numbers of sulfate groups can be calculated. This information is crucial for characterizing the heterogeneity of the sample, as variations in sulfation can impact the compound's biological activity.
Chromatographic Methods for Compositional and Purity Assessment
Chromatographic techniques are essential for separating the components of a sucrose heptasulfate mixture and assessing its purity. These methods are particularly useful for analyzing complex oligosaccharide samples.
Ion Chromatography for Quantitative Elemental Analysis
Ion chromatography (IC) stands as a crucial technique for the quantitative determination of the elemental composition of ionic compounds like sucrose heptasulfate potassium salt. This method is particularly effective for quantifying the counter-ions present, which is essential for confirming the salt form and purity of the compound.
In the analysis of sucrose heptasulfate potassium salt, IC is primarily utilized to determine the potassium content. The method involves the separation of ions on a stationary phase column followed by their detection, typically by conductivity. The concentration of the target ion is determined by comparing its peak area to that of a known standard. For sucrose heptasulfate potassium salt, the potassium content has been determined to be approximately 24% by ion chromatography. usbio.netas-1.co.jp
A typical IC method for the analysis of cations like potassium in pharmaceutical salts involves a cation-exchange column, such as a Dionex IonPac CS16, and a gradient elution using a mobile phase like methanesulfonic acid. The separated ions are detected by a suppressed conductivity detector, which provides high sensitivity and low background noise.
Table 1: Illustrative Ion Chromatography Parameters for Cation Analysis
| Parameter | Value |
| Column | Dionex® IonPac® CS16 (250 × 5 mm) |
| Mobile Phase | Gradient of Methanesulfonic acid in Milli-Q water |
| Flow Rate | 1.2 mL/min |
| Detection | Suppressed Conductivity |
| Analyte | Potassium (K+) |
This technique ensures accurate quantification of the potassium counter-ion, which is a critical quality attribute for sucrose heptasulfate potassium salt.
Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) for Complex Mixture Analysis
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful analytical tool for the separation and structural characterization of complex mixtures of highly sulfated carbohydrates, including sucrose heptasulfate and its related impurities or degradation products. wvu.eduresearchgate.net The high resolution of UPLC combined with the specificity and sensitivity of MS/MS detection allows for detailed molecular analysis.
The analysis of polysulfated oligosaccharides by UPLC-MS/MS often employs hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase (IP-RP) chromatography. google.comgoogle.com HILIC is well-suited for separating highly polar compounds like sulfated sugars, while IP-RP chromatography uses an ion-pairing agent to enhance the retention of these anionic molecules on a reversed-phase column. wvu.edu
Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the fragile sulfated molecules to be transferred into the gas phase with minimal fragmentation. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the selected precursor ions, providing valuable structural information. Collision-induced dissociation (CID) is a common fragmentation method that can reveal details about the glycosidic linkages and the positions of the sulfate groups. wvu.eduresearchgate.net However, the lability of sulfate groups can present a challenge, often leading to their loss during fragmentation. google.comnih.gov
Table 2: Typical UPLC-MS/MS Parameters for Sulfated Oligosaccharide Analysis
| Parameter | Description |
| UPLC Column | HILIC (e.g., Amide-HILIC) or Reversed-Phase C18 with Ion-Pairing Reagent |
| Mobile Phase | Acetonitrile/water gradient with a salt such as ammonium (B1175870) formate |
| Ionization Mode | Negative Ion Electrospray (ESI) |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Detected Fragments | Glycosidic bond cleavages (B/Y, C/Z ions) and cross-ring fragments (A/X ions) |
This methodology is instrumental in identifying and quantifying the main compound and any structurally related substances, ensuring a comprehensive understanding of the chemical composition of sucrose heptasulfate potassium salt samples.
Biophysical Techniques for Molecular Interaction and Stability Studies (as applied to related sulfated sugars)
To understand the potential biological activity of sucrose heptasulfate, it is informative to examine studies on related sulfated sugars using various biophysical techniques. These methods provide insights into the conformation, binding interactions, and stability of these molecules, which are often linked to their function.
Circular Dichroism Spectroscopy in Conformational Research
Circular dichroism (CD) spectroscopy is a valuable technique for investigating the solution conformation of chiral molecules like sulfated carbohydrates. mdpi.comcreative-biostructure.com The CD spectrum provides information about the secondary structure and conformational changes of these molecules. creative-biostructure.com
Table 3: Conformational Features of Sulfated Sugars Revealed by Circular Dichroism
| Sulfated Sugar | Observed CD Signal | Inferred Conformation | Reference |
| Chondroitin (B13769445) Sulfate | Negative band at ~210 nm | α-helical content | csic.es |
| Heparin Fractions | Distinct spectra for different oligosaccharide lengths | Changes in uronic acid conformation | nih.gov |
These studies highlight the utility of CD spectroscopy in understanding the structural nuances of sulfated carbohydrates, which are critical for their interactions with biological targets.
Fluorescence Spectroscopy in Ligand-Binding Investigations
Fluorescence spectroscopy is a highly sensitive method used to study the binding of molecules, such as sulfated sugars, to proteins. nih.gov This technique can be used to determine key binding parameters, including the dissociation constant (Kd), which is a measure of the affinity of the ligand for the protein. researchgate.netacs.org
In a typical fluorescence binding assay, the intrinsic fluorescence of a protein (often from tryptophan residues) or the fluorescence of a labeled ligand is monitored as the concentration of the binding partner is varied. acs.org A change in the fluorescence signal upon binding indicates an interaction.
Studies on the interaction of sulfated oligosaccharides with various proteins have demonstrated the utility of this technique. For example, the binding of fibroblast growth factor 2 (FGF2) to heparin has a very high affinity, with a Kd in the nanomolar range. nih.gov In another study, the binding of a bacterial solute-binding protein (Smon0123) to differently sulfated chondroitin disaccharides was investigated, revealing that the affinity was dependent on the sulfation pattern. kyoto-u.ac.jp
Table 4: Binding Affinities of Sulfated Sugars to Proteins Determined by Fluorescence Spectroscopy
| Protein | Sulfated Ligand | Dissociation Constant (Kd) | Reference |
| Fibroblast Growth Factor 2 (FGF2) | Heparin | ~ 10⁻⁹ M | nih.gov |
| Smon0123 | Non-sulfated Chondroitin Disaccharide (CΔ0S) | 0.635 ± 0.122 µM | kyoto-u.ac.jp |
| Smon0123 | Chondroitin Disaccharide 4-Sulfate (CΔ4S) | 1.6 ± 0.231 µM | kyoto-u.ac.jp |
| Smon0123 | Chondroitin Disaccharide 6-Sulfate (CΔ6S) | 2.76 ± 0.195 µM | kyoto-u.ac.jp |
| Smon0123 | Chondroitin Disaccharide 4,6-Disulfate (CΔ4S6S) | 3.86 ± 0.243 µM | kyoto-u.ac.jp |
These findings underscore the importance of sulfation in modulating the binding affinity of carbohydrates to their protein targets.
Differential Scanning Calorimetry in Molecular Stability Assessments
Differential scanning calorimetry (DSC) is a powerful thermal analysis technique used to measure the stability of biomolecules, such as proteins, by determining their melting temperature (Tm). nih.govnih.gov The Tm is the temperature at which half of the protein population is unfolded. An increase in the Tm of a protein in the presence of a ligand indicates that the ligand stabilizes the protein's structure. nih.gov
The stabilizing effect of sulfated sugars on proteins has been demonstrated in several studies. For example, the thermal stability of basic fibroblast growth factor (bFGF) was significantly increased in the presence of sulfated ligands like heparin and sucrose octasulfate. nih.gov The binding of heparin to bFGF at a low molar ratio resulted in a dramatic increase in the protein's Tm, indicating a strong stabilizing interaction. nih.gov
Table 5: Effect of Sulfated Sugars on the Thermal Stability of Proteins
| Protein | Ligand | Change in Melting Temperature (ΔTm) | Reference |
| Basic Fibroblast Growth Factor (bFGF) | Heparin (0.3:1 heparin:bFGF ratio) | + 31 °C | nih.gov |
| Basic Fibroblast Growth Factor (bFGF) | Sucrose Octasulfate | Increased Tm | nih.gov |
| Thermolysin | - | - | researchgate.net |
| Various Food Biopolymers (Proteins, Polysaccharides) | - | - | researchgate.net |
DSC is a valuable tool for assessing the thermodynamic consequences of ligand binding and provides crucial information on how sulfated sugars can modulate the stability of their protein partners.
Molecular Mechanisms of Action in in Vitro and Ex Vivo Biological Systems
Interactions with Enzyme Systems
The dense negative charge of sucrose (B13894) heptasulfate potassium salt allows it to interact with and modulate the function of various enzymes, particularly those with positively charged domains.
Sucrose heptasulfate potassium salt is recognized for its ability to inhibit certain enzymes, especially those involved in proteolytic reactions. This inhibition can occur through different mechanisms, including competitive and non-competitive models, depending on the specific enzyme and conditions. The molecule's highly sulfated structure allows it to interfere with the normal function of these enzymes.
Key Inhibition Mechanisms:
Competitive Inhibition: In this model, the molecule may bind to the active site of an enzyme, competing with the natural substrate. Its structural features, though different from the substrate, might allow it to occupy the binding site, thus preventing the enzyme from catalyzing its intended reaction.
Non-Competitive Inhibition: Alternatively, sucrose heptasulfate can bind to an allosteric site (a site other than the active site) on the enzyme. This binding event induces a conformational change in the enzyme's structure, which alters the shape of the active site and reduces its efficiency or prevents the substrate from binding altogether. nih.gov
The specific mode of inhibition is contingent on the particular enzyme system being studied.
| Inhibition Model | Mechanism of Action | Effect on Enzyme Kinetics |
|---|---|---|
| Competitive | Binds to the active site, directly competing with the substrate. | Increases the apparent Km (Michaelis constant) with no change in Vmax (maximum velocity). |
| Non-Competitive | Binds to an allosteric site, inducing a conformational change that inactivates the enzyme. nih.gov | Decreases the Vmax with no change in Km. nih.gov |
Beyond proteolytic enzymes, the polyanionic character of sucrose heptasulfate potassium salt enables it to modulate other enzyme systems. A notable area of its activity is in the modulation of blood coagulation pathways through interactions with clotting factors or heparin-binding proteins. Many proteins in the coagulation cascade possess heparin-binding domains, which are positively charged regions that facilitate interactions with negatively charged molecules. Sucrose heptasulfate can mimic endogenous polyanions like heparin, thereby interfering with the protein-protein interactions necessary for the coagulation cascade to proceed.
Polyanionic Interactions with Charged Biomolecules
The seven sulfate (B86663) groups on the sucrose backbone confer a high density of negative charge, making sucrose heptasulfate potassium salt a potent interactor with positively charged molecules and surfaces.
The sulfate groups of sucrose heptasulfate are capable of interacting with and binding cations in solution. This property makes it a useful model compound for studying similar binding events in more complex biological systems. It is particularly effective in coordinating with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are crucial for a vast number of biological processes, including enzyme function and signal transduction. The interaction involves the electrostatic attraction between the negatively charged sulfate groups and the positive metal ions, leading to the formation of a coordination complex.
| Ion Type | Examples | Nature of Interaction | Biological Relevance |
|---|---|---|---|
| Divalent Cations | Ca²⁺, Mg²⁺ | Electrostatic attraction and coordination with sulfate groups. | Models binding phenomena crucial for enzymatic activity and cellular signaling. |
| Monovalent Cations | K⁺ | Forms a stable salt with the sucrose heptasulfate anion. | The potassium salt form is a common conformation for this compound. |
One of the key mechanisms of action for sucrose heptasulfate potassium salt is its ability to imitate the highly charged surfaces of natural biological macromolecules, such as sulfated glycosaminoglycans (e.g., heparin) or certain regions of proteins and nucleic acids. This molecular mimicry allows it to competitively inhibit interactions that rely on these charged surfaces. For instance, in its inhibition of proteolytic enzymes, it functions by imitating a strongly charged substrate or cofactor, thereby blocking the enzyme's normal activity. This property is also leveraged in the development of biosensors, where it can serve as a standard analyte to optimize sensor platforms for the detection of other sulfated biomolecules.
Modulation of Protein-Protein Interactions and Receptor Dimerization
While direct and extensive research on the effect of sucrose heptasulfate potassium salt on receptor dimerization is limited in the provided sources, its established ability to interact with proteins suggests a potential role in modulating protein-protein interactions. Polyanionic molecules are known to influence how proteins associate with one another. nih.gov
For example, the closely related compound, sucrose octasulfate, has been shown to bind to acidic fibroblast growth factor (aFGF). nih.gov This interaction, mediated by the molecule's high charge density, stabilizes the protein structure and enhances its mitogenic activity. nih.gov Sucrose octasulfate competes with heparin for the polyanion binding site on aFGF. nih.gov Given the structural and chemical similarity, it is plausible that sucrose heptasulfate could engage in similar interactions, binding to polyanion-binding sites on proteins and thereby influencing their conformation and their ability to interact with other proteins or form functional dimers. Such interactions could either promote or inhibit the formation of protein complexes, depending on the specific proteins and binding sites involved.
Fibroblast Growth Factor (FGF) Signaling Pathway Modulation (Drawing from Sucrose Octasulfate Studies)
The Fibroblast Growth Factor (FGF) signaling pathway is critical for numerous cellular functions, including proliferation, migration, and differentiation. frontiersin.org This pathway's activation is tightly regulated and often depends on the presence of heparan sulfate proteoglycans as co-receptors. Research on sucrose octasulfate (SOS), a structurally similar compound, has provided a clear molecular basis for how these polysulfated sugars can potentiate FGF signaling. nih.govnih.gov SOS has been demonstrated to mimic the action of heparin in supporting FGF-induced cell proliferation and neoangiogenesis in vitro. nih.gov It is believed that SOS stimulates FGF signaling by binding to and stabilizing FGFs. nih.gov This interaction protects the growth factors from degradation by heat or low pH. nih.gov By acting as a heparin analog, sucrose heptasulfate is proposed to modulate the FGF signaling pathway, thereby influencing fundamental cellular processes governed by this system. frontiersin.org
Role in FGF-FGFR Affinity Enhancement
A key mechanism by which polysulfated sugars like SOS potentiate FGF signaling is by enhancing the binding affinity between FGF and its receptor (FGFR). nih.govnih.gov Structural studies of the dimeric FGF2-FGFR1-SOS complex reveal that within the ternary complex, SOS binds to both the FGF ligand and the FGFR. nih.govnih.gov This interaction effectively increases the affinity between the growth factor and its receptor, facilitating a more stable and prolonged signaling event. This enhancement of affinity is a crucial step that precedes receptor activation. The ability of SOS to imitate the dual role of heparin in this context underscores the importance of the sulfated sucrose backbone in mediating these specific molecular interactions. nih.gov
| Component Interaction | Role of Sucrose Octasulfate (SOS) | Outcome |
| SOS-FGF2 | Binds directly to the heparin-binding site on the Fibroblast Growth Factor 2. | Stabilizes FGF2 conformation and protects it from degradation. |
| SOS-FGFR1 | Interacts with the Fibroblast Growth Factor Receptor 1. | Increases the local concentration of FGF2 at the cell surface. |
| Ternary Complex (FGF2-FGFR1-SOS) | Forms a stable 1:1:1 complex. | Significantly enhances the binding affinity between FGF2 and FGFR1. nih.govnih.gov |
Promotion of Receptor Dimerization via Polysulfated Scaffolds
The activation of FGF signaling requires the dimerization of FGF receptors. nih.gov SOS has been shown to be instrumental in inducing this FGF-dependent receptor dimerization. nih.govnih.gov The crystal structure of the FGF2-FGFR1-SOS complex shows a symmetric arrangement of two 1:1:1 ternary complexes. nih.govnih.gov In this structure, the SOS molecule not only binds within one ternary complex but also interacts with the adjoining FGFR of the second complex. nih.gov This cross-linking action promotes the necessary protein-protein interactions that stabilize the receptor dimer. nih.govnih.gov This finding supports the "two-end" model, where the polysulfated scaffold acts as a bridge to bring two FGF-FGFR complexes together, a mandatory step for receptor activation and downstream signal transduction. nih.gov The inability of selectively desulfated SOS molecules to promote this dimerization highlights the critical role of the sulfate groups in this scaffolding function. nih.gov
Mechanisms of Interaction with Coagulation Factors and Heparin-Binding Proteins
The blood coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. nih.govbleeding.org It involves intrinsic, extrinsic, and common pathways that are tightly regulated to maintain hemostasis. nih.govbleeding.orgbloodresearch.or.kr Given the structural resemblance of polysulfated compounds to heparin, a potent anticoagulant, their interaction with coagulation factors is of significant interest.
Research in Antithrombotic and Anticoagulant Models
Sucrose octasulfate (SOS) has been investigated for its effects on coagulation. In studies using mouse melanoma and lung carcinoma models, SOS demonstrated an ability to inhibit tumor growth. researchgate.net However, these studies also noted that SOS exhibited minimal effects in coagulation assays. researchgate.net This suggests that, at least for SOS, the primary mechanism of action in those biological models was not through significant anticoagulant activity. researchgate.net This distinguishes it from heparin, whose efficacy in similar models has been debated for decades and is often linked to its anticoagulant properties. researchgate.net
Modulation of Blood Coagulation Pathways
The coagulation process is controlled by various regulatory mechanisms, including inhibitors like antithrombin and the protein C pathway. bloodresearch.or.krnih.gov Anticoagulants often function by potentiating these natural inhibitory systems. While direct evidence for sucrose heptasulfate is limited, the minimal impact of the closely related SOS on coagulation suggests a potentially weak interaction with key coagulation factors compared to heparin. researchgate.net The anticoagulant activity of heparin is primarily mediated by its specific binding to antithrombin, which then inactivates thrombin and Factor Xa. The precise sulfation patterns required for this high-affinity binding may not be optimally replicated in sulfated sucroses, leading to reduced anticoagulant potential.
| Coagulation Pathway | Key Factors | Potential Interaction with Polyanionic Compounds |
| Intrinsic Pathway | Factors XII, XI, IX, VIII | Can be initiated by contact with negatively charged surfaces. |
| Extrinsic Pathway | Tissue Factor (Factor III), Factor VII | Initiated by tissue damage and exposure of Tissue Factor. bleeding.orgbloodresearch.or.kr |
| Common Pathway | Factors X, V, II (Prothrombin), I (Fibrinogen) | Target for anticoagulants like heparin, which inhibits Factor Xa and Thrombin (Factor IIa). bleeding.org |
Influence on Glycosaminoglycan (GAG) and Proteoglycan Interactions
Glycosaminoglycans (GAGs) are linear polysaccharides that are typically attached to core proteins to form proteoglycans. nih.govsigmaaldrich.com These molecules are ubiquitous on cell surfaces and in the extracellular matrix, where they interact with a vast array of proteins to regulate physiological and pathological processes. nih.govnih.gov Due to its polyanionic and sulfated nature, sucrose heptasulfate can act as a GAG mimetic, potentially influencing the interactions between endogenous GAGs and their protein ligands.
These interactions are crucial in processes like cell adhesion, inflammation, and growth factor signaling. sigmaaldrich.comnih.gov For example, heparan sulfate (a type of GAG) is known to be a necessary co-factor for many growth factors, including FGF and vascular endothelial growth factor (VEGF). nih.gov The specificity of GAG-protein interactions is important; for instance, the interaction between sucrose octathiosulfate and annexin (B1180172) V was found to be weaker than that of heparin-derived oligosaccharides, confirming a degree of structural specificity in these binding events. nih.gov By competing with or mimicking natural GAGs, sucrose heptasulfate can modulate the activity of GAG-binding proteins, thereby affecting cellular signaling and extracellular matrix assembly. nih.govsigmaaldrich.com
Inhibition of Amyloid-Beta (Aβ)-Proteoglycan/GAG Interactions in Amyloidosis Research Models (Drawing from related sulfated sugars)
In the complex pathology of amyloidosis, particularly Alzheimer's disease, the interaction between amyloid-beta (Aβ) peptides and endogenous proteoglycans (PGs), specifically heparan sulfate proteoglycans (HSPGs), is a critical event in the aggregation and stabilization of amyloid fibrils. nih.gov While direct studies on sucrose heptasulfate potassium salt are limited, a substantial body of research on related sulfated sugars and glycosaminoglycans (GAGs) provides a strong framework for understanding its potential molecular mechanisms of action in inhibiting these pathological interactions in in vitro and ex vivo models.
The foundational principle of this inhibitory action lies in the structural mimicry of heparan sulfate (HS), the GAG side chains of HSPGs. wikipedia.org HSPGs are integral components of the extracellular matrix and cell surfaces, and they have been consistently identified within amyloid plaques. nih.gov The interaction between the positively charged domains of Aβ peptides and the negatively charged sulfate groups of HS is believed to act as a scaffold, concentrating Aβ monomers and promoting their conformational change into β-sheet-rich structures, which are the hallmark of amyloid fibrils. physiology.orgnih.gov
Sucrose heptasulfate, being a small, highly sulfated molecule, is hypothesized to act as a competitive inhibitor of this interaction. By presenting a high density of sulfate groups, it can bind to the same sites on the Aβ peptide that would normally interact with HSPGs. This competitive binding can disrupt the Aβ-HSPG complex in several ways:
Steric Hindrance: By occupying the GAG-binding sites on Aβ, sucrose heptasulfate can physically block the approach and binding of the much larger HSPG molecules.
Induction of Non-amyloidogenic Aggregation: Some studies on sulfated polysaccharides suggest that while they can promote Aβ aggregation, the resulting fibrils may be structurally different and less cytotoxic than those formed in their absence. nih.gov It is plausible that small sulfated molecules could induce the formation of off-pathway, non-toxic Aβ aggregates that are incapable of seeding further fibrillization.
Interference with Aβ Oligomerization: The initial stages of Aβ aggregation involve the formation of soluble, toxic oligomers. Sulfated compounds can interfere with this process, potentially sequestering Aβ monomers and preventing their assembly into these harmful oligomeric species. researchgate.net
Research on other sulfated compounds provides evidence for these mechanisms. For instance, low-molecular-weight heparins and heparin-derived oligosaccharides have been shown to inhibit Aβ fibril formation and reduce Aβ-induced cytotoxicity. nih.govbohrium.com The degree of sulfation and the specific positioning of the sulfate groups are crucial for this inhibitory activity, with highly sulfated compounds generally exhibiting stronger effects. mdpi.com
The following table summarizes findings from studies on related sulfated compounds, illustrating the common mechanistic theme of interfering with Aβ-GAG interactions.
| Compound/Class | Model System | Key Findings | Implied Mechanism of Action |
| Heparin Fragments | Cultured human and mouse islets | Reduced islet amyloid formation. bohrium.com | Competitive inhibition of IAPP (islet amyloid polypeptide) binding to endogenous HSPGs. bohrium.com |
| Low-Molecular-Weight Heparins (LMWHs) | In vitro assays | Inhibited fibril formation and blocked the formation of β-pleated structures. nih.gov | Interference with the interaction between proteoglycans and Aβ peptides. nih.gov |
| Sulfated Glycopolymers | In vitro assays (Thioflavin T, AFM, CD) | Suppressed the formation of amyloid fibrils by Aβ peptides and reduced β-sheet content. researchgate.net | Alteration of Aβ peptide conformation, preventing the transition to a β-sheet structure. researchgate.net |
| Chondroitin (B13769445) Sulfate B (CSB) | In vitro assays (AFM, Thioflavin T, CD) | Promoted the formation of stable, less toxic fibrillar structures. nih.gov | Induction of a specific, less cytotoxic fibril morphology. nih.gov |
These studies collectively support the hypothesis that a highly sulfated, low-molecular-weight sugar like sucrose heptasulfate potassium salt would likely function as a competitive inhibitor of the Aβ-HSPG interaction. Its efficacy would be rooted in its ability to mimic the sulfated domains of heparan sulfate, thereby sequestering Aβ peptides and preventing their assembly into pathogenic amyloid fibrils on the HSPG scaffold.
Applications of Sucrose Heptasulfate Potassium Salt in Advanced Research Models
Utility as a Biochemical and Therapeutic Research Model Compound.bocsci.com
With its highly charged structure, sucrose (B13894) heptasulfate potassium salt serves as a crucial model compound in biochemical and therapeutic research. Its primary role in this capacity is to mimic the highly charged surfaces of biological macromolecules, which allows it to inhibit certain enzymes, particularly those involved in proteolytic processes. Depending on the specific enzyme and conditions, it can act as either a competitive or non-competitive inhibitor. This inhibitory action makes it an invaluable tool for studying enzyme kinetics and mechanisms.
Furthermore, its antiviral and anti-inflammatory properties have led to its use in research focused on a variety of viral infections, including HIV, herpes, and hepatitis. In the field of biological research, it is employed to investigate the influence of polysaccharides on fundamental cellular activities such as growth, differentiation, and gene expression, helping to elucidate the complex mechanisms of polysaccharide-mediated biological events. smolecule.com
Role in Investigational Drug Development and Experimental Therapy Research Models.bocsci.com
Sucrose heptasulfate potassium salt plays a significant role in the development of investigational drugs and experimental therapeutic models, especially in the areas of antithrombotic and anticoagulant research. Its ability to modulate blood coagulation pathways by interacting with clotting factors or heparin-binding proteins is a key area of investigation. This interaction is crucial for understanding and developing new therapeutic strategies for thrombotic disorders.
The compound is also used as a reference standard for the drug sucralfate (B611045), which is used to treat gastrointestinal ulcers. scbt.comtheclinivex.com While less studied in wound healing compared to its fully sulfated counterpart, sucrose octasulfate, its application in research settings as a polysaccharide reagent is well-established.
Benchmark for Analytical Method Development in Sulfated Carbohydrate Identification.bocsci.com
The well-defined structure of sucrose heptasulfate potassium salt makes it an ideal benchmark for the development and refinement of analytical methods aimed at identifying sulfated carbohydrates. It aids in the improvement of ionization techniques for this class of molecules. Research has utilized this compound to enhance electrospray negative ionization mass spectrometry for the analysis of polysulfated carbohydrates as ion-paired complexes with basic peptides and proteins.
Its application extends to the development and validation of analytical methods for quality control in the production of related pharmaceutical compounds. synzeal.com For instance, it can be used as an impurity reference standard in the quality assessment of sucrose octasulfate, a compound used in pharmaceutical formulations. google.com
Representative Analyte in Biosensor Platform Optimization for Sulfated Biomolecule Detection.bocsci.com
Sucrose heptasulfate potassium salt serves as a representative analyte in the creation and optimization of biosensor platforms designed for the detection of sulfated biomolecules. Its defined structure allows it to be a standard for developing sensors that utilize various detection methods. These biosensors can be fine-tuned to accurately and specifically measure sulfate-related interactions in complex biological fluids like blood or urine, which is critical for diagnostic applications and the detection of disease indicators or therapeutic drugs.
Electrochemical Detection Systems.bocsci.com
In the realm of electrochemical detection, sucrose heptasulfate potassium salt can be used to standardize sensors that measure changes in electrical properties upon binding of the sulfated analyte. While specific studies on sucrose heptasulfate are emerging, research on related molecules like sucrose has demonstrated the potential of electrochemical sensors, such as those based on molecularly imprinted polymers, for sensitive and selective detection. nih.gov These principles can be adapted for the detection of sulfated sugars.
Optical Detection Systems.bocsci.com
For optical detection systems, sucrose heptasulfate potassium salt can serve as a standard to calibrate sensors that rely on changes in optical signals, such as absorbance, fluorescence, or surface plasmon resonance, upon interaction with the target molecule. The development of optical methods for measuring the concentration of substances like glucose and sucrose in solutions provides a foundation for creating similar systems for more complex sulfated carbohydrates. researchgate.net
Investigation in Viral Infection Research Models (e.g., HIV, Herpes, and Hepatitis)
Sucrose heptasulfate potassium salt, a polyanionic sucrose derivative, has been identified as a compound of interest in virology research due to its potential antiviral properties. americanchemicalsuppliers.com Its highly sulfated structure allows it to mimic naturally occurring heparan sulfate (B86663) proteoglycans on the cell surface, which many viruses use as attachment receptors. This mimicry is the basis for its investigation as a viral entry inhibitor. Preliminary studies indicate it may possess antiviral activity, positioning it as a candidate for further investigation in the development of antiviral drugs. smolecule.com Research has particularly focused on its utility in studying a spectrum of viral infections, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis. americanchemicalsuppliers.com
Human Immunodeficiency Virus (HIV): The anti-HIV activity of sulfated polysaccharides is a well-documented area of research. These compounds, including sucrose heptasulfate, are thought to interfere with the initial stages of the HIV life cycle. The primary mechanism of action is believed to be the inhibition of viral entry into host cells. By binding to the viral envelope glycoproteins (like gp120), sucrose heptasulfate can block the virus from attaching to the CD4 receptors and co-receptors on the surface of T-cells, a critical step for infection.
Herpes Simplex Virus (HSV): Similar to HIV, HSV entry into host cells is mediated by the binding of viral glycoproteins to heparan sulfate on the cell surface. mdpi.com Research models for HSV, which can include in vitro cell cultures and animal models like mice and guinea pigs, are used to study the efficacy of potential antiviral agents. mdpi.comnih.gov Sulfated polysaccharides are investigated for their ability to act as competitive inhibitors, preventing the virus from attaching to cells and thereby neutralizing its infectivity. researchgate.net Studies using various zinc salts have also demonstrated the potential for ionic compounds to inactivate HSV in vitro, highlighting a research area where the effects of salts like sucrose heptasulfate potassium salt could be contextually relevant. nih.gov
Hepatitis: The investigation of sucrose heptasulfate potassium salt extends to hepatitis research models. americanchemicalsuppliers.com Viruses such as Hepatitis B (HBV) and Hepatitis C (HCV) also utilize heparan sulfate proteoglycans for attachment to liver cells (hepatocytes). Therefore, the potential for sucrose heptasulfate to act as a decoy receptor and inhibit viral entry is a key area of study. Research in this field employs sophisticated cell culture systems that can replicate the viral life cycle, allowing for the assessment of compounds that can block specific stages, such as viral attachment and entry.
Table 1: Summary of Research Findings in Viral Infection Models
| Virus Model | Proposed Mechanism of Action | Research Focus |
| HIV | Competitive inhibition of viral attachment to host cell CD4 receptors. | Blocking viral entry. |
| Herpes Simplex Virus (HSV) | Blocks binding of viral glycoproteins to cell surface heparan sulfate. | Preventing viral attachment and subsequent infection. mdpi.com |
| Hepatitis (B and C) | Interferes with viral attachment to heparan sulfate proteoglycans on hepatocytes. | Inhibition of viral entry into liver cells. |
Reference Standard in Pharmaceutical Research for Related Compounds (e.g., Sucralfate)
Sucrose heptasulfate potassium salt serves a critical function in pharmaceutical quality control as a reference standard, particularly for the drug sucralfate. smolecule.comscbt.comchemicalbook.comcymitquimica.comtheclinivex.com Sucralfate is a complex of a basic aluminum salt of sucrose octasulfate, used primarily for treating gastrointestinal ulcers and other related conditions. nih.govnih.govresearchgate.net
The manufacturing process of sucralfate can result in the presence of related substances and impurities, such as sucrose with varying degrees of sulfation. Sucrose heptasulfate is one such closely related substance. To ensure the purity, consistency, and quality of the final drug product, regulatory bodies require precise analytical methods to identify and quantify these related compounds.
In this context, sucrose heptasulfate potassium salt is used to:
Develop and Validate Analytical Methods: It serves as a certified reference material to develop and validate analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC). lgcstandards.com
Identify and Quantify Impurities: During the quality control testing of sucralfate, chromatograms of the test sample are compared against the chromatogram of the reference standard. This allows for the unambiguous identification of the sucrose heptasulfate peak. drugfuture.com
System Suitability Testing: It is used to verify the performance of the chromatographic system before running analyses, ensuring the system can adequately separate sucrose heptasulfate from the main component, sucrose octasulfate.
The United States Pharmacopeia (USP) monograph for Sucralfate outlines a liquid chromatography method for assay and for the limit of sucrose heptasulfate. drugfuture.com This method specifies the expected relative retention times for these compounds, demonstrating the established role of sucrose heptasulfate as a key marker in the quality assessment of sucralfate. drugfuture.comscribd.com
Table 2: Analytical Parameters for Sucralfate Quality Control
| Compound | Role | Typical Analytical Method | Key Parameter |
| Sucralfate (Sucrose Octasulfate Aluminum Complex) | Active Pharmaceutical Ingredient (API) | HPLC | Assay and Purity |
| Sucrose Heptasulfate Potassium Salt | Reference Standard / Impurity | HPLC | Identification and Quantification drugfuture.com |
| Potassium Sucrose Octasulfate | Reference Standard | HPLC | Assay of Sucralfate drugfuture.com |
Theoretical and Computational Investigations of Sucrose Heptasulfate Potassium Salt
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the study of the time-dependent behavior of molecules. For sulfated saccharides such as sucrose (B13894) heptasulfate, MD simulations provide a window into their conformational flexibility and their dynamic interactions with biomolecules.
When studying interactions with biomolecules, such as the proteins in the extracellular matrix, MD simulations can map the binding landscape. For example, computational studies on the interaction between sulfated proteoglycan fragments and collagen have demonstrated that the strong electrostatic interactions between the sulfate (B86663) groups and positively charged amino acid residues on the protein surface are crucial for stabilizing the complex. researchgate.net These simulations can calculate the populations of different conformational states, such as the equilibrium between chair (¹C₄, ⁴C₁) and skew-boat (²S₀) forms of the monosaccharide rings, and how this equilibrium is affected by binding to a protein partner. mdpi.comresearchgate.net
| Parameter/System Studied | Computational Method/Force Field | Key Findings | Reference |
|---|---|---|---|
| ω dihedral angle conformation | MD with GLYCAM06 force field | Calculated populations of conformers for free monosaccharides and those within polymeric GAGs, showing the influence of the molecular environment. | nih.gov |
| Conformational flexibility of IdoUA(2S) | MD and NMR approaches | The flexibility of the iduronic acid ring is a key determinant for the biological specificity of GAG/protein interactions. | nih.gov |
| Interaction with collagen | Molecular modeling | Strong interactions between sulfate groups and positively charged regions of collagen are essential for stabilizing tissues in Cnidaria. | researchgate.net |
Quantum Mechanical Studies of Sulfate Group Reactivity and Conformation
Quantum mechanical (QM) methods, such as ab initio and Density Functional Theory (DFT), provide a highly accurate description of electronic structure, allowing for precise calculations of molecular geometry, charge distribution, and reaction energetics. researchgate.net Modeling sulfated saccharides is particularly challenging due to the high density of negative charges from the sulfate groups, which significantly influences the conformation of both the monosaccharide units and the glycosidic linkages between them. mdpi.com
QM studies have been successfully applied to analyze the geometry of sulfated monosaccharides like 2,6-sulfated glucosamine (B1671600) and 2-sulfated iduronic acid. mdpi.com These calculations, often performed at levels like B3LYP/6-31+G**, can accurately predict bond lengths and angles within the sulfate group and the sugar ring, with results showing good agreement with experimental data. mdpi.comresearchgate.net A key finding from such studies is the conformational equilibrium of certain sugar rings, such as the low computed energy barrier between the ¹C₄ and ²S₀ conformers of L-IdoA 2-SO₃⁻, which explains its flexibility and presence in multiple forms in aqueous solution. mdpi.comresearchgate.net
Furthermore, QM calculations are used to investigate the reactivity of these molecules. Studies have examined glycosylation reactions involving donors with unprotected sulfate groups, using ab initio calculations to support the plausibility of proposed reaction intermediates, such as the formation of an acyloxonium-cation. researchgate.net These theoretical investigations are crucial for understanding and optimizing the chemical synthesis of complex sulfated oligosaccharides. researchgate.net
| Conformer | Relative Energy (gas phase, kcal/mol) | Relative Energy (solvated, kcal/mol) | Reference |
|---|---|---|---|
| ⁴C₁ | 0.0 | 0.0 | researchgate.net |
| ²S₀ | 7.4 | 1.8 | researchgate.net |
| TS (Transition State) | 15.1 | 7.2 | researchgate.net |
Computational Modeling of Binding Affinity and Specificity with Biological Targets
Predicting how strongly and specifically a molecule like sucrose heptasulfate binds to a biological target is a central goal of computational drug design. Molecular docking is a widely used technique for this purpose, where the ligand is computationally placed into the binding site of a protein to predict its conformation and estimate its binding energy (docking score). nih.gov
In silico docking studies have been used to screen libraries of sulfated oligosaccharides against various protein targets, including viral proteins like the main protease of SARS-CoV-2. nih.govnih.gov In these studies, sulfated saccharides often show high binding affinities, with calculated binding energies sometimes exceeding those of known inhibitors. nih.gov The binding is typically driven by electrostatic interactions between the negatively charged sulfate groups of the ligand and positively charged lysine (B10760008) and arginine residues in the protein's binding site. acs.orgnih.gov
However, standard docking methods can sometimes be inaccurate for highly flexible and charged molecules like sulfated sugars. To address this, more advanced methods have been developed. For example, the GlycoTorch Vina program uses scoring functions derived from QM calculations to better account for the internal strain energy of the ligand, preventing the prediction of unrealistic conformations. chemrxiv.org Other approaches, like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, are used to calculate free energies of binding for predicted protein-ligand complexes, providing a more refined estimate of affinity. nih.gov For a comprehensive understanding of specificity, combinatorial virtual library screening (CVLS) algorithms can computationally screen vast libraries of potential GAG sequences against multiple protein targets to identify those with high affinity for a specific target and low affinity for others. acs.org
| Method | Principle | Application Example | Reference |
|---|---|---|---|
| Molecular Docking | Predicts ligand conformation and binding energy in a protein's active site. | Screening sulfated oligosaccharides from algae against SARS-CoV-2 main protease. | nih.govnih.gov |
| QM-Derived Scoring | Improves docking accuracy by incorporating quantum mechanical calculations for ligand strain energy. | Redocking of GAG crystal structures with GlycoTorch Vina. | chemrxiv.org |
| MM-GBSA | Calculates the free energy of binding for a protein-ligand complex from a molecular dynamics trajectory. | Predicting binding energies of sulfated hyaluronans to the IL-8 dimer. | nih.gov |
| CVLS | Combinatorial Virtual Library Screening screens large virtual libraries to identify selective ligands. | Designing selective Heparan Sulfate sequences targeting Heparin Cofactor II over Antithrombin. | acs.org |
In Silico Structure-Activity Relationship (SAR) Studies for Sulfated Saccharides
Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological function. For sulfated saccharides, SAR is critical for deciphering the "sulfation code"—the relationship between the specific pattern of sulfation (the number and position of sulfate groups) and the resulting interaction with protein targets. chemrxiv.org Synthesizing large, well-defined libraries of sulfated oligosaccharides for experimental SAR is chemically challenging and labor-intensive. wgtn.ac.nzacs.org Therefore, in silico SAR studies are an invaluable and efficient alternative.
Computational approaches allow for the systematic modification of a parent structure, such as sucrose, by altering the degree and location of sulfation and then predicting the effect of these changes on biological activity. The biological activity of sulfated polysaccharides is highly dependent on these structural attributes. rsc.orgbu.edu For example, computational studies can model how different sulfation patterns on a GAG backbone affect binding affinity and selectivity for proteins like growth factors or coagulation factors. acs.org
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of sucrose heptasulfate potassium salt?
- Methodological Answer: Utilize a combination of analytical techniques such as HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and HNMR to verify sulfation patterns and structural integrity . Cross-reference the observed molecular weight (e.g., 1169.34 g/mol) with theoretical values to validate synthesis success . For impurity profiling, compare chromatographic retention times against certified reference standards .
Q. What are the recommended storage conditions and handling precautions for sucrose heptasulfate potassium salt?
- Methodological Answer: Store at -20°C in tightly sealed, light-resistant containers to prevent hydrolysis or degradation . Handle using PPE (gloves, goggles) to avoid skin/eye irritation, and avoid exposure to strong acids, bases, or oxidizers due to its ionic reactivity . Prepare solutions fresh when possible, as sulfated sugars may degrade in aqueous environments over time .
Q. How should solubility challenges be addressed during experimental design?
- Methodological Answer: Pre-test solubility in buffered solutions (e.g., Hepes-buffered saline ) at physiological pH (7.4) to mimic biological conditions . For low solubility, consider sonication, controlled heating (<240°C to avoid decomposition ), or co-solvents like DMSO, ensuring compatibility with downstream assays .
Advanced Research Questions
Q. What protocols optimize the synthesis of sucrose heptasulfate potassium salt to maximize yield and sulfation efficiency?
- Methodological Answer: Synthesize via sulfuric acid treatment of sucrose followed by neutralization with potassium carbonate . Monitor reaction temperature (≤80°C) to prevent oversulfonation or charring. Use titrimetric water content analysis post-synthesis to ensure anhydrous conditions, as residual moisture may alter stoichiometry . Validate sulfation degree via ion-exchange chromatography or elemental sulfur analysis .
Q. How can researchers assess batch-to-batch variability and impurity profiles in sucrose heptasulfate potassium salt?
- Methodological Answer: Implement QC criteria aligned with pharmacopeial standards:
- Related substances: Limit sucrose heptasulfate to ≤0.10% using reverse-phase HPLC with UV detection at 210 nm .
- Residual solvents: Quantify methanol, acetonitrile, and pyridine via gas chromatography (GC) to meet thresholds (e.g., ≤0.3% methanol) .
- Heavy metals: Perform atomic absorption spectroscopy (AAS) to ensure ≤5 ppm contamination .
Q. What experimental approaches resolve discrepancies in reported molecular weights or structural data for sucrose heptasulfate potassium salt?
- Repeating elemental analysis (C, H, S, K) to confirm empirical formula (C₁₂H₁₅K₇O₃₂S₇) .
- Conducting high-resolution MS to distinguish between anhydrous and hydrated forms .
- Cross-validating data with X-ray crystallography or FT-IR spectroscopy to confirm sulfation sites and counterion binding .
Q. How does sucrose heptasulfate potassium salt interact with metal ions in catalytic or biochemical systems?
- Methodological Answer: Design titration experiments using UV-Vis spectroscopy or isothermal titration calorimetry (ITC) to study binding affinity with transition metals (e.g., Fe³⁺, Al³⁺). Precipitate complexes at varying pH levels to assess stability . For catalytic applications, evaluate reaction kinetics (e.g., ester hydrolysis) in the presence of sulfated sucrose-metal complexes .
Q. What strategies ensure stability of sucrose heptasulfate potassium salt in long-term pharmacological studies?
- Methodological Answer: Conduct accelerated stability studies under ICH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
